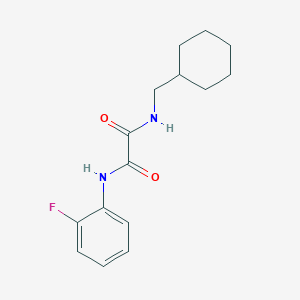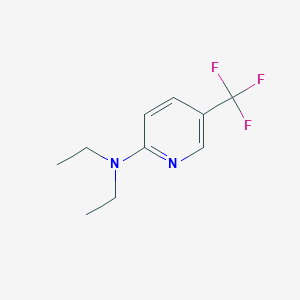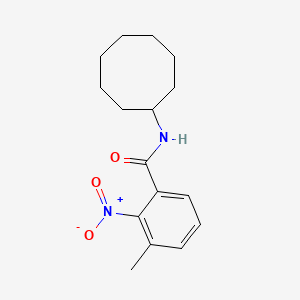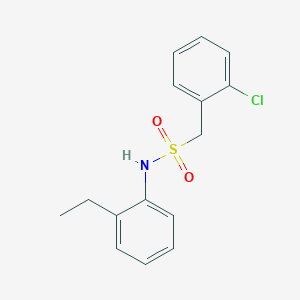
3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
説明
3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as BZP, is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as pyrrolidinediones, which are known to have a variety of biological activities. BZP is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. The compound has been shown to have a variety of biochemical and physiological effects, and has potential applications in the treatment of cancer and other diseases.
作用機序
3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione exerts its biological effects by inhibiting the enzyme DHODH, which is involved in the synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential components of DNA and RNA, and are required for cell growth and proliferation. By inhibiting DHODH, 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione blocks the synthesis of pyrimidine nucleotides, leading to the inhibition of cell growth and proliferation. In addition, 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione may also exert its effects by modulating the activity of other enzymes and signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of cell migration and invasion. The compound has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases. In addition, 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to modulate the activity of various signaling pathways involved in cell growth and proliferation, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
実験室実験の利点と制限
3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has several advantages as a research tool, including its potent anti-proliferative effects on cancer cells and its ability to induce apoptosis. However, the compound also has several limitations, including its relatively low solubility in water and its potential toxicity. In addition, the mechanism of action of 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is not fully understood, and further research is needed to elucidate the molecular mechanisms underlying its biological effects.
将来の方向性
There are several potential future directions for research on 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the development of 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione analogs with improved potency and selectivity for DHODH inhibition. Another area of interest is the investigation of the molecular mechanisms underlying the anti-proliferative and anti-inflammatory effects of 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. In addition, 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione may have potential applications in combination therapy with other anti-cancer agents, and further research is needed to explore this possibility. Overall, 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is a promising research tool with potential applications in the treatment of cancer and other diseases.
科学的研究の応用
3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied in scientific research, particularly in the field of cancer biology. The compound has been shown to have potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the migration and invasion of cancer cells. In addition, 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
3-(benzimidazol-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-2-25-14-9-7-13(8-10-14)22-18(23)11-17(19(22)24)21-12-20-15-5-3-4-6-16(15)21/h3-10,12,17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHONSCLLVRIQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-benzoyl-4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4394861.png)
![methyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B4394877.png)
![dimethyl 5-amino-2-methyl-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394880.png)
![N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B4394886.png)

![5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole](/img/structure/B4394902.png)

![{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4394914.png)
![2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide](/img/structure/B4394915.png)
![2-chloro-5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4394923.png)
![1-(2-methoxyphenyl)-3-{[4-(1-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4394941.png)

